8-Fluorooctanoic acid

Overview

Description

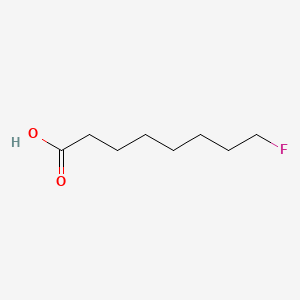

8-Fluorooctanoic acid is a chemical compound with the molecular formula C8H15FO2 . It has an average mass of 162.202 Da and a monoisotopic mass of 162.105606 Da . It is also known by other names such as 8-Fluoro-octanoic acid and Octanoic acid, 8-fluoro- .

Synthesis Analysis

The synthesis of 8-Fluorooctanoic acid involves a reaction with lithium hydroxide monohydrate in methanol and water under an inert atmosphere . The reaction mixture is stirred overnight, and upon completion, methanol is first removed under reduced pressure. The reaction mixture is then diluted with ethyl acetate, acidified with 1N HCl, and the two layers are separated .Molecular Structure Analysis

The 8-Fluorooctanoic acid molecule contains a total of 25 bonds. There are 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Scientific Research Applications

8-[18F]fluorooctanoic acid and its beta-substituted derivatives were synthesized for potential use in cerebral fatty acid metabolism studies. However, low brain uptakes and poor brain-to-blood ratios were observed, with no significant accumulation in most tissues (Nagatsugi, Sasaki, & Maeda, 1994).

Similar 18F-labeled octanoates with methyl or gem-dimethyl branching at the C4 position were prepared to study cerebral fatty acid metabolism. The influence of the fluorine position on in vivo behavior was examined, revealing low cerebral uptakes and poor brain-to-blood ratios for these analogs (Nagatsugi, Inoue, Sasaki, & Maeda, 1995).

1H,1H,2H,2H,8H,8H-perfluorododecanol, a newly developed fluorotelomer, was investigated for its biodegradability in a mixed bacterial culture. The study found transformation products indicating potential environmental degradation pathways for such compounds (Arakaki et al., 2010).

In vitro metabolism of 8-2 fluorotelomer alcohol was studied in various species, providing insights into metabolic pathways and indicating extensive metabolism in rats and mice, but to a lesser extent in humans and trout (Nabb et al., 2007).

The biotransformation of fluorotelomer-based compounds and their potential degradation to form perfluoroalkyl carboxylates (PFCAs) were reviewed. This study highlighted the various metabolic pathways involved in the transformation of these compounds (Butt, Muir, & Mabury, 2014).

The biotransformation of 8:2 fluorotelomer alcohol to perfluorocarboxylic acids was investigated in anaerobic activated sludge, revealing various metabolic products and pathways (Li et al., 2018).

properties

IUPAC Name |

8-fluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEPUDOYZJDXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188804 | |

| Record name | 8-Fluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluorooctanoic acid | |

CAS RN |

353-25-3 | |

| Record name | 8-Fluorooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Fluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.